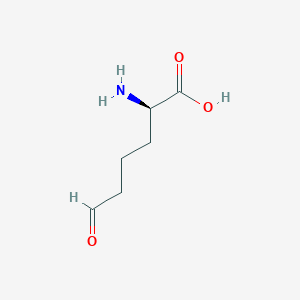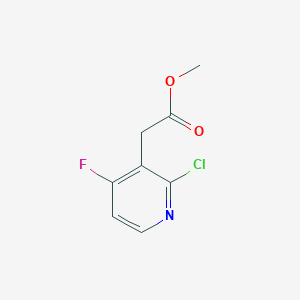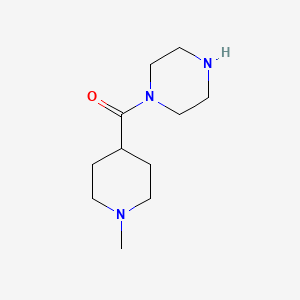
(1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone is a heterocyclic compound with the molecular formula C11H21N3O. It is a solid at room temperature and has a molecular weight of 211.30 g/mol . This compound is used as a building block in the synthesis of various pharmaceuticals and chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone typically involves the reaction of 1-methylpiperidine with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. The compound binds to the active site of MAGL, preventing the hydrolysis of its substrates and thereby modulating the endocannabinoid system .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-piperidinyl)piperazine
- 4-Methylpiperazin-1-yl)-piperidin-4-yl-methanone
- 1-Ethyl-4-piperidin-4-yl-piperazine
- **(1-(3-Aminophenyl)methyl)piperidin-4-yl)methanol
Uniqueness
(1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone is unique due to its specific structural configuration, which allows it to interact with a variety of molecular targets. Its ability to act as a reversible inhibitor of MAGL distinguishes it from other similar compounds, making it a valuable tool in the study of the endocannabinoid system and the development of new therapeutic agents .
Properties
Molecular Formula |
C11H21N3O |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H21N3O/c1-13-6-2-10(3-7-13)11(15)14-8-4-12-5-9-14/h10,12H,2-9H2,1H3 |
InChI Key |
YSQTWCORVXKJMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


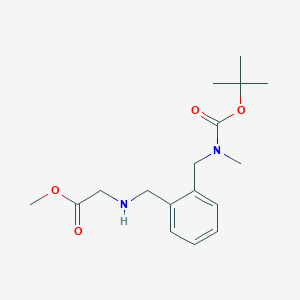
![ethyl 5-[2-[4-[3,5-bis[4-[2-(3-ethoxycarbonyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoate](/img/structure/B12952432.png)


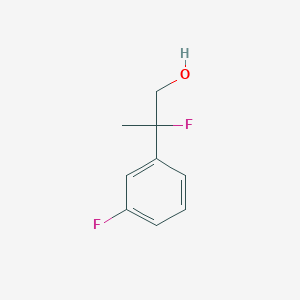
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester](/img/structure/B12952463.png)

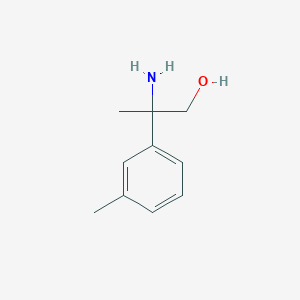
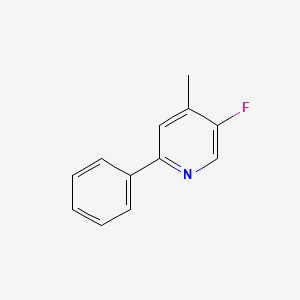
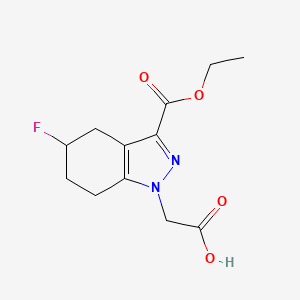
![5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12952487.png)

